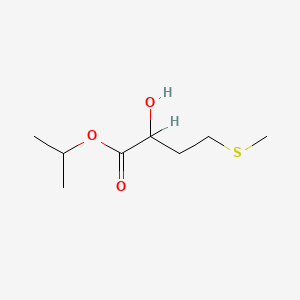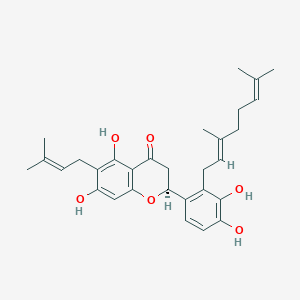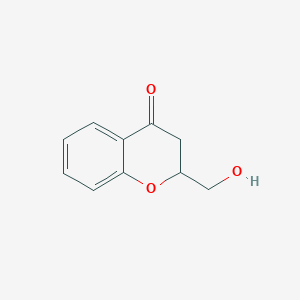
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- is a natural product found in Caballeronia humi and Burkholderia with data available.
Applications De Recherche Scientifique
Novel Synthesis and Solid Phase Applications
- A study by Harikrishnan and Showalter (2000) reported a novel synthesis method for 2,3-disubstituted benzopyran-4-ones, demonstrating its application to the solid phase. This synthesis utilized a traceless diisopropylsilyloxy linker methodology, resulting in high yield and purity of target benzopyranones (Harikrishnan & Showalter, 2000).
Antiestrogen Properties
- Saeed et al. (1990) synthesized a series of 2,3-diaryl-1-benzopyran analogues, evaluating their estrogen receptor affinity and estrogen agonist-antagonist activities. They found that certain derivatives of 4H-1-benzopyran-4-one were either inactive or marginally active as receptor ligands or estrogen agonists-antagonists (Saeed et al., 1990).
Mass Spectrometry and Fragmentation Studies
- Bravo, Ticozzi, and Traldi (1982) explored the mass spectrometric behavior of 2-hydroxymethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-5-ones, particularly focusing on the unusual presence of [MH3O]+ species in the fragmentation pattern of 4-phenyl substituted compounds (Bravo, Ticozzi & Traldi, 1982).
Chemical Reactions and Derivatives
- Reynolds, Vanallan, and Petropoulos (1970) studied the reactions of 4-dicyanomethylene-2-phenyl-4H-1-benzopyran with nucleophiles, leading to various derivatives with potential chemical applications (Reynolds, Vanallan & Petropoulos, 1970).
Acid/Base Properties
- A study by Alemán (2000) investigated the acid/base properties of 4H-1-benzopyran-4-one and its hydroxylated derivatives both in gas-phase and in solution. This study provided a complete and accurate picture of the acid/base properties of these compounds (Alemán, 2000).
Crystallography and Structure Analysis
- Manolov and Maichle‐Moessmer (2007) conducted a crystallographic study of a derivative of 4H-1-benzopyran-2-one, providing insights into its molecular structure (Manolov & Maichle‐Moessmer, 2007).
Propriétés
Numéro CAS |
116543-90-9 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-4,7,11H,5-6H2 |
Clé InChI |
RLGCSXCBIHAHBM-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2C1=O)CO |
SMILES canonique |
C1C(OC2=CC=CC=C2C1=O)CO |
Synonymes |
2-hydroxymethyl-chroman-4-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
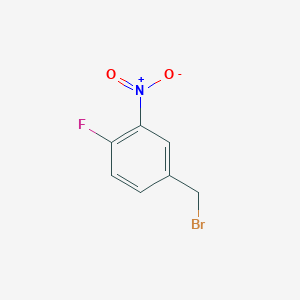
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
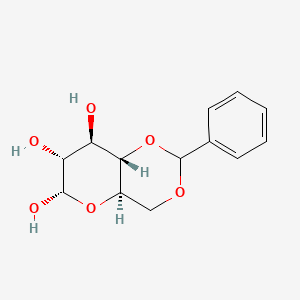
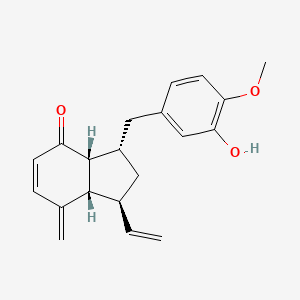
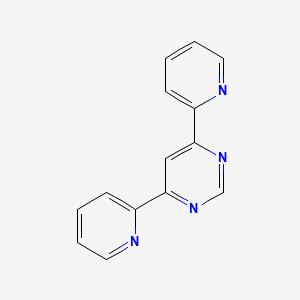

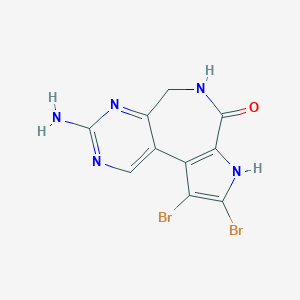
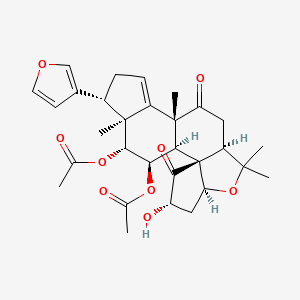
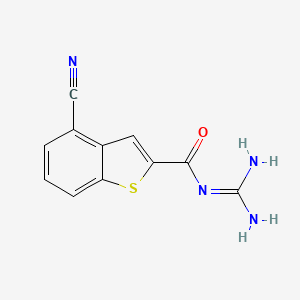
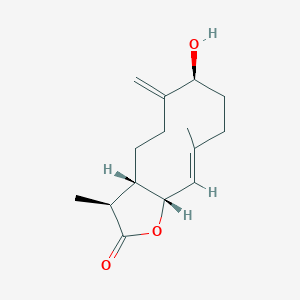
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)

